molecular formula C8H11NO B13781591 (8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one

(8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one

Cat. No.: B13781591
M. Wt: 137.18 g/mol
InChI Key: HFRZSNMRCDXBMM-SSDOTTSWSA-N
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Description

(8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one: is a heterocyclic organic compound with a unique structure that includes an indolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a starting material such as a substituted pyridine, which undergoes cyclization through a series of steps including reduction and oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, (8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology: It can serve as a probe to investigate biological processes at the molecular level .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound is also used in the development of new materials and industrial chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which (8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
  • (1R,4aR,8aR)-2,5,5,8a-Tetramethyl-4,5,6,7,8,8a-hexahydro-1H-1,4a-methanonaphthalene

Uniqueness: (8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one is unique due to its specific indolizine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one

InChI

InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h2,6-7H,1,3-5H2/t7-/m1/s1

InChI Key

HFRZSNMRCDXBMM-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H]2CCC(=O)N2C=C1

Canonical SMILES

C1CC2CCC(=O)N2C=C1

Origin of Product

United States

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